molecular formula C23H16N4O2 B2792695 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291857-01-6

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No.: B2792695
CAS No.: 1291857-01-6
M. Wt: 380.407
InChI Key: SVMCVKMKILZOOL-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The 2-methylphenyl substituent at the oxadiazole’s 3-position and the phenyl group at the phthalazinone’s 2-position define its structural uniqueness.

Properties

IUPAC Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-15-9-5-6-12-17(15)21-24-22(29-26-21)20-18-13-7-8-14-19(18)23(28)27(25-20)16-10-3-2-4-11-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMCVKMKILZOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Synthesis of the phthalazinone core: This involves the condensation of a phthalic anhydride with a hydrazine derivative, followed by cyclization to form the phthalazinone ring.

    Coupling of the two moieties: The final step involves the coupling of the 1,2,4-oxadiazole ring with the phthalazinone core through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific enzyme and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen Substituents (e.g., Bromine) : The bromophenyl analog (445.27 g/mol) exhibits higher molecular weight and may engage in halogen bonding, improving target affinity but possibly reducing metabolic stability .
  • Methoxy Groups : Dimethoxy and trimethoxy derivatives (e.g., 440.45–470.48 g/mol) show increased solubility and electronic effects that could enhance receptor interactions .

Biological Activity

The compound 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4OC_{19}H_{16}N_{4}O, with a molecular weight of approximately 316.36 g/mol. The structure features a phthalazinone core linked to an oxadiazole moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Many oxadiazole derivatives have shown promising results against various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit inflammatory pathways.
  • Antimicrobial Properties : There is evidence supporting their effectiveness against bacterial and fungal pathogens.

Anticancer Activity

A study published in PMC highlighted that derivatives of 1,2,4-oxadiazoles demonstrate significant cytotoxic effects against multiple cancer cell lines. For instance, a derivative similar to the target compound showed an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) cells .

Cell LineIC50 (µM)
OVXF 8992.76
PXF 17529.27
RXF 4861.14

Anti-inflammatory Effects

The modulation of inflammatory pathways by oxadiazole derivatives has been documented in various studies. Compounds similar to the target structure have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory response .

Antimicrobial Properties

Research indicates that some oxadiazole derivatives possess antimicrobial activity. For example, derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    A comprehensive evaluation of a series of oxadiazole derivatives indicated that modifications in the structure significantly influenced their cytotoxicity against human cancer cell lines. The study found that specific substitutions on the oxadiazole ring improved activity against breast and prostate cancer cells .
  • PPAR Agonist Activity :
    Recent studies have also explored the potential of oxadiazole compounds as agonists for peroxisome proliferator-activated receptors (PPARs), which play a role in regulating cellular differentiation and metabolism. Compounds exhibiting PPAR-α agonist activity were evaluated for their anticancer properties, showing promise in reducing tumor growth in preclinical models .
  • Antimicrobial Screening :
    Another study assessed the antimicrobial efficacy of oxadiazole derivatives against various pathogens, revealing significant inhibitory effects on both bacterial and fungal strains . This highlights the potential application of these compounds as therapeutic agents in treating infections.

Q & A

Q. Optimization strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours for traditional heating) and improves yields (85–90% vs. 60–70%) .
  • Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) and catalyst screening (e.g., K₂CO₃ vs. NaOH for deprotonation) enhance regioselectivity .

Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and oxadiazole/phalazinone carbonyls (δ 160–170 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguity in stereochemistry or tautomerism. Programs like SHELXL refine crystal structures with high precision (R-factor < 0.05) .

Data contradiction example :
Discrepancies in 13^13C NMR signals for oxadiazole carbons may arise from tautomeric equilibria. Validate with 2D NMR (HSQC, HMBC) to assign connectivity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Case study : Inconsistent IC₅₀ values in kinase inhibition assays may stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) .
  • Solubility issues : Poor aqueous solubility (>100 µM in DMSO) can skew dose-response curves. Use surfactants (e.g., 0.1% Tween-80) or β-cyclodextrin to improve dispersion .

Q. Validation steps :

  • Replicate assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition).
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Advanced: What computational strategies are effective for predicting the binding modes of this compound to therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like FLAP (5-lipoxygenase-activating protein). Key residues (e.g., Arg101, Tyr98) may form hydrogen bonds with the oxadiazole ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD < 2 Å indicates robust target engagement .
  • ADMET prediction : Employ SwissADME to evaluate CYP450 metabolism risks (e.g., CYP3A4 inhibition potential) .

Example : Docking scores (Glide XP: −12.3 kcal/mol) correlate with experimental FLAP inhibition (IC₅₀ = 8 nM) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

Q. Key modifications and outcomes :

Modification Impact Evidence
Substituent at 2-methylphenylElectron-withdrawing groups (e.g., Br, Cl) improve target affinity but reduce solubility .
Replacement of phthalazinone with pyridazinoneReduces molecular weight (ΔMW = −40 Da) and enhances metabolic stability .
Introduction of morpholineLowers clearance (CL = 15 mL/min/kg vs. 30 mL/min/kg) via reduced CYP3A4 metabolism .

Q. Methodological approach :

  • Use QSAR models (e.g., CoMFA) to prioritize synthetic targets.
  • Validate with in vitro microsomal assays (human/rat liver microsomes) .

Basic: What are the recommended protocols for purity analysis and stability testing?

  • HPLC : Use a C18 column (ACN/water gradient, 1 mL/min) with UV detection (254 nm). Purity >95% is acceptable for biological assays .
  • Stability : Store at −20°C in amber vials. Monitor degradation via LC-MS over 30 days (e.g., hydrolysis of oxadiazole to amide under acidic conditions) .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization : Add fragment ligands (e.g., PEG 4000) to stabilize hydrophobic interactions .
  • Cryo-protection : Use glycerol (20% v/v) to prevent ice formation during data collection at 100 K .
  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals (common with orthorhombic systems) .

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